![molecular formula C16H14N2O3 B2500479 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1105205-53-5](/img/structure/B2500479.png)
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide
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Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
- This compound has been investigated for its antibacterial potential. Researchers synthesized novel derivatives of N-alkylpiperazine benzofuran and evaluated their in vitro antibacterial activities. While some derivatives exhibited weak to moderate activity, others showed enhanced antibacterial effects. Notably, N-alkyl piperazine benzofuran derivatives demonstrated good activity .
- Substituted benzofurans have shown significant anticancer properties. For instance, compound 36 (Fig. 8) displayed cell growth inhibitory effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- GlcN-6-P synthase is a bacterial protein involved in hexosamine metabolism. It catalyzes the conversion of fructose-6-phosphate (Fru6P) into glucosamine6-phosphate (GlcN6P) in the presence of glutamine. Inhibition of GlcN-6-P synthase disrupts bacterial and fungal cell wall synthesis. The synthesized benzofuran derivatives were evaluated against this target protein, revealing promising binding affinity .
- Benzofurans exhibit diverse pharmacological activities, including cytotoxicity toward cell lines, antimitotic effects, and antimutagenic properties .
- The 5- or 6-position of the benzofuran nucleus, with substituents like halogens, nitro, and hydroxyl groups, contributes to their antibacterial activity .
Antibacterial Properties
Anticancer Activity
Targeting Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase)
Other Pharmacological Properties
properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(10-5-6-10)17-9-12-8-15(21-18-12)14-7-11-3-1-2-4-13(11)20-14/h1-4,7-8,10H,5-6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXXYAWYWMFSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide |
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